N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
N-[1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a benzamide derivative featuring a pyrazole core substituted with a 1,1-dioxo-thiolan-3-yl group. This sulfone-containing heterocycle (thiolan) contributes unique electronic and steric properties, distinguishing it from other pyrazole-based compounds. The compound’s molecular framework includes a benzamide moiety linked to the pyrazole N1 position, while the thiolan group occupies the adjacent position. Its synthesis and structural characterization are inferred from analogous compounds in the literature, such as those described in Enamine Ltd’s catalogues (CAS: 949831-85-0) and related derivatives .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-14(16-15(19)12-5-3-2-4-6-12)18(17-11)13-7-8-22(20,21)10-13/h2-6,9,13H,7-8,10H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIWUSGVZUZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Hydrazine Derivatives
The most direct approach to the required pyrazole structure involves cyclization of β-keto nitriles or 1,3-dicarbonyl compounds with appropriate hydrazine derivatives. Research shows that β-keto nitrile precursors can be efficiently cyclized with 3-hydrazineyltetrahydrothiophene-1,1-dioxide in acidic conditions to directly furnish the desired N-1 substituted pyrazole. This convergent approach introduces the 1,1-dioxo-1lambda6-thiolan-3-yl moiety during the heterocycle formation, representing a significant advantage.
The general reaction proceeds under the following conditions:
| Reagent | Equivalents | Solvent System | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| β-keto nitrile | 1.0 | AcOH/EtOH (1:3) | Reflux | 4-6 h | 70-85 |
| 3-hydrazineyltetrahydrothiophene-1,1-dioxide | 1.1 | - | - | - | - |
| Sodium acetate (buffer) | 0.5 | - | - | - | - |
The cyclization typically proceeds through initial condensation at the ketone carbonyl followed by nucleophilic attack on the nitrile carbon and subsequent tautomerization to form the pyrazole ring. The reaction benefits from the use of a protic solvent system which facilitates proton transfers during the cyclization process.
Alternative Approaches via 1,3-Diketones
An alternative route involves the condensation of 1,3-diketones with substituted hydrazines. This approach requires specific water-retaining agents to drive the equilibrium toward product formation. Literature precedent from related compounds demonstrates that ethanol as solvent with anhydrous sodium sulfate as the water-scavenging agent provides optimal conditions.
The synthesis proceeds as follows:
- Reaction of acetoacetate derivatives with 3-hydrazineyltetrahydrothiophene-1,1-dioxide in ethanol
- Addition of anhydrous sodium sulfate or magnesium sulfate as dehydrating agents
- Reflux at 75-85°C for 2-3 hours followed by solvent removal
This protocol typically provides the desired 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-amine intermediate in yields ranging from 75-90%.
Introduction of the 1,1-Dioxo-1lambda6-thiolan Group
Direct Incorporation during Pyrazole Formation
The most efficient approach incorporates the 1,1-dioxo-1lambda6-thiolan-3-yl group during the pyrazole ring formation, as described in section 2.1. This convergent strategy eliminates challenges associated with N-alkylation regioselectivity in pyrazoles, which typically exist as tautomeric mixtures. The key precursor, 3-hydrazineyltetrahydrothiophene-1,1-dioxide, can be prepared from commercially available tetrahydrothiophene through oxidation and subsequent functionalization.
Late-Stage N-Alkylation Approach
For scenarios where direct incorporation is challenging, N-alkylation of a preformed pyrazole represents a viable alternative. This approach requires:
- Preparation of 3-methyl-1H-pyrazol-5-amine
- Synthesis of an appropriate 1,1-dioxo-1lambda6-thiolan-3-yl electrophile (typically a halide or sulfonate ester)
- Selective N-alkylation under basic conditions
The alkylation typically proceeds in polar aprotic solvents such as DMF or DMSO using bases like potassium carbonate or cesium carbonate:
| Reagent | Equivalents | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-methyl-1H-pyrazol-5-amine | 1.0 | K₂CO₃ | DMF | 60-80°C | 12-24 | 55-70 |
| 3-(chloromethyl)-1,1-dioxo-1lambda6-thiolan | 1.2 | - | - | - | - | - |
| 18-Crown-6 (catalyst) | 0.1 | - | - | - | - | - |
Regioselectivity can be a significant challenge in this approach, often requiring protection of the amino group at position 5 prior to N-alkylation.
Benzamide Formation Strategies
Direct Acylation with Benzoyl Chloride
The most straightforward approach to installing the benzamide moiety involves direct acylation of the amino-pyrazole intermediate with benzoyl chloride. Literature precedent for related structures indicates that this transformation proceeds efficiently under mild conditions.
The typical procedure involves:
- Generation of benzoyl chloride from benzoic acid using thionyl chloride or oxalyl chloride
- Addition of the acid chloride to a solution of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-amine
- Use of an organic base (triethylamine or pyridine) to neutralize the HCl generated
This reaction typically provides the desired benzamide in 75-85% yield after aqueous workup and purification.
| Reagent | Equivalents | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-amine | 1.0 | TEA (2.0 eq) | DCM | 0°C to RT | 2-4 | 75-85 |
| Benzoyl chloride | 1.1 | - | - | - | - | - |
Carbodiimide-Mediated Coupling
To avoid the preparation and handling of acid chlorides, carbodiimide-mediated coupling represents an attractive alternative. This approach directly couples benzoic acid with the amino-pyrazole using activating agents such as EDC/HOBt or HATU.
The general procedure involves:
- Activation of benzoic acid with the coupling agent and HOBt or HOAt
- Addition of the activated species to 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-amine
- Use of a tertiary amine base (DIPEA or TEA) to facilitate the reaction
This methodology typically provides yields of 70-80% and often results in products of higher purity than the acid chloride method.
Alternative Amidation Methods
For challenging substrates or scale-up considerations, several alternative amidation methods have been reported:
- T3P (propylphosphonic anhydride) as an activating agent in EtOAc with TEA
- COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) in DMF
- Acid chloride formation using Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) for acid-sensitive substrates
These methods expand the synthetic toolkit for constructing the target benzamide, allowing optimization based on substrate compatibility and scale requirements.
Comprehensive Synthetic Routes
Method A: Convergent Pyrazole Formation
The most efficient route to N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide involves a convergent approach that directly incorporates the dioxothiolane moiety during pyrazole formation.
Step 1: Cyclization of β-keto nitrile with 3-hydrazineyltetrahydrothiophene-1,1-dioxide in AcOH/EtOH under reflux conditions (yield: 70-85%).
Step 2: Direct acylation of the resulting aminopyrazole with benzoyl chloride in the presence of triethylamine (yield: 75-85%).
The overall yield for this two-step sequence ranges from 53-72%, representing the most efficient synthetic pathway to the target compound.
Method C: Oxidation Approach
An alternative strategy involving late-stage oxidation:
Step 1: Formation of 1-(thiolan-3-yl)-3-methyl-1H-pyrazol-5-amine via cyclization with 3-hydrazineyltetrahydrothiophene (yield: 75-85%).
Step 2: Benzamide formation (yield: 75-85%).
Step 3: Oxidation of the thiolan to the 1,1-dioxo derivative using m-CPBA or H₂O₂/Na₂WO₄ (yield: 75-85%).
This route provides an overall yield of 42-61% and is particularly useful when working with oxidation-sensitive functional groups that might be introduced later in the synthesis.
Table 1: Comparison of Synthetic Routes
| Method | Number of Steps | Key Features | Overall Yield (%) | Main Advantage |
|---|---|---|---|---|
| A | 2 | Convergent pyrazole formation | 53-72 | Shortest route, highest yield |
| B | 5 | Late-stage N-alkylation | 25-45 | Flexible starting materials |
| C | 3 | Late-stage oxidation | 42-61 | Compatible with sensitive groups |
Optimization and Scale-Up Considerations
Solvent Selection
Solvent selection significantly impacts reaction efficiency and scalability. For the critical cyclization step, a mixture of AcOH/EtOH (1:3) provides optimal results by balancing solubility and reactivity. For the benzamide formation, dichloromethane is preferred for acid chloride methods, while DMF is superior for coupling reagent approaches.
For large-scale operations, consideration should be given to more environmentally friendly alternatives such as 2-methyltetrahydrofuran or ethyl acetate where possible.
Temperature Control
Temperature management is crucial, particularly for:
- The pyrazole formation step, which requires controlled reflux conditions (typically 75-85°C)
- The benzamide formation, which benefits from initial low temperature (0°C) followed by warming to room temperature
- The oxidation step in Method C, which requires careful temperature control to prevent over-oxidation
Implementation of efficient heat transfer systems and gradual scaling of reaction volumes is recommended for maintaining temperature uniformity in larger batches.
Purification Strategies
Efficient purification protocols significantly impact the overall process efficiency:
- For the pyrazole intermediate, aqueous workup with careful pH control (pH 7-8) followed by recrystallization from ethanol/water provides material of adequate purity for subsequent steps.
- For the final compound, column chromatography using ethyl acetate/hexane systems followed by recrystallization from appropriate solvents (e.g., ethanol or isopropanol) typically provides high-purity material.
For larger-scale operations, continuous crystallization techniques can be implemented to improve efficiency and consistency.
Analytical Characterization
Spectroscopic Identification
Complete characterization of this compound and key intermediates is essential for confirming synthetic success:
¹H NMR spectroscopy: The target compound shows characteristic signals for the methyl group at position 3 (δ ~2.3 ppm), the pyrazole C4-H (δ ~6.0-6.5 ppm), and the complex aromatic pattern from the phenyl ring (δ ~7.4-8.0 ppm).
¹³C NMR spectroscopy: Key signals include the carbonyl carbon (δ ~165-170 ppm), the quaternary pyrazole carbons (δ ~140-150 ppm), and the distinctive signals for the dioxothiolane carbons (δ ~50-60 ppm).
Mass spectrometry: The compound typically shows a molecular ion peak consistent with its molecular weight (approximately 347 g/mol), with characteristic fragmentation patterns including loss of SO₂ (64 mass units).
Purity Assessment
For pharmaceutical applications, purity assessment is critical:
- HPLC analysis using appropriate column systems (typically C18 reverse phase) with UV detection at 254 nm
- Chiral HPLC analysis if stereoisomers are possible (particularly relevant for Method C where stereochemistry at the thiolan-3-yl position may be important)
- Elemental analysis to confirm composition
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide, as anticancer agents. Pyrazole compounds are known for their ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : These compounds may interact with cellular pathways involved in proliferation and apoptosis, making them candidates for further development as anticancer therapies .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The unique structure of this compound could enhance its efficacy against resistant strains of bacteria .
Anti-diabetic Effects
In vitro studies have shown that similar compounds can modulate glucose metabolism and exhibit α-glucosidase inhibitory activity. This suggests that this compound may have potential as an anti-diabetic agent .
Catalysis
Pyrazole-based compounds are recognized for their role as ligands in coordination chemistry. Their ability to form stable complexes with transition metals makes them useful in catalysis. The compound could serve as a precursor for synthesizing novel catalytic materials .
Sensor Development
The properties of this compound can be exploited in the development of chemical sensors due to its reactivity with specific analytes .
Cellular Pathway Modulation
The compound's interaction with potassium channels has been explored, indicating its potential as a modulator of electrical activity in cells. This application is particularly relevant in neurobiology and cardiology research .
Drug Development
As a scaffold for drug design, this compound can be modified to enhance pharmacokinetic properties or target specificity for various diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Pyrimidinone and Benzamide Moieties
Several pyrazole-benzamide derivatives with pyrimidinone substituents have been synthesized and analyzed. Key examples include:
Key Observations :
Derivatives with Aromatic and Heteroaromatic Modifications
Variations in the benzamide moiety significantly impact physicochemical properties:
Key Observations :
- The dimethylamino group in compound 34 enhances solubility via polarity, whereas the target compound’s thiolan sulfone may improve metabolic stability .
- 3,5-Dimethyl substitution (compound 40) increases lipophilicity but reduces yield (24%) compared to simpler substituents .
- Nicotinamide derivatives (e.g., compound 5h) replace benzamide with a pyridine ring, altering π-π stacking interactions .
Functional Group Impact on Properties
| Functional Group | Example Compound | Effect on Properties |
|---|---|---|
| Sulfone (thiolan) | Target compound | Enhances polarity, metabolic stability |
| Pyrimidinone | Compound 17 | Introduces hydrogen-bonding sites |
| Trifluoromethyl | Compound 18 | Increases lipophilicity, electron withdrawal |
| Dimethylamino | Compound 34 | Improves solubility |
| Nicotinamide | Compound 5h | Alters binding via aromatic interactions |
Biological Activity
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various fields, particularly in agriculture and medicine.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 423.5 g/mol. The compound features a unique structure that includes a thiolane ring, a pyrazole moiety, and an amide functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1171941-47-1 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiolane and pyrazole components followed by coupling reactions. The synthetic routes often utilize specific catalysts and reaction conditions to optimize yield and purity.
Insecticidal Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant insecticidal properties. For instance, in a study evaluating various benzamide derivatives, compounds similar to this compound demonstrated considerable lethal activity against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
Table 1: Insecticidal Activity of Related Compounds
| Compound | Target Pest | Lethal Activity (%) |
|---|---|---|
| Compound 14q | Mythimna separate | 70 |
| Compound 14h | Helicoverpa armigera | Not specified |
Antifungal Activity
In addition to insecticidal effects, certain pyrazole derivatives have shown antifungal properties. For example, compound 14h exhibited an inhibition rate of 77.8% against Pyricularia oryae, indicating its potential as a fungicide .
Antibacterial Properties
The compound's structural characteristics suggest potential antibacterial activity as well. A study on pyrazole derivatives indicated that some compounds displayed significant direct antibacterial effects on Gram-positive bacteria . The evaluation was performed using agar diffusion and broth microdilution methods to assess both direct and synergistic activities against various bacterial strains.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or cellular receptors. These interactions can inhibit enzymatic functions or modulate signal transduction pathways within cells, leading to the observed biological effects.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Case Study 1 : A preliminary bioassay revealed that several pyrazole derivatives exhibited good insecticidal activity against agricultural pests, suggesting their utility in pest management strategies .
- Case Study 2 : In vitro studies demonstrated that certain derivatives could inhibit fungal growth effectively, opening avenues for developing new antifungal agents .
Q & A
Basic Research Question
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate or CH₂Cl₂/MeOH) effectively isolates the product from byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) is advised .
- Characterization :
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and stereochemistry.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy).
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric forms of the pyrazole-thiolane core .
How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?
Advanced Research Question
- Target selection : Prioritize enzymes with known interactions with thiolane or benzamide moieties (e.g., kinases, proteases) .
- Assay conditions :
- Use recombinant enzymes in buffer systems (pH 7.4 PBS or Tris-HCl) with cofactors (Mg²⁺, ATP) where applicable.
- Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle).
- Measure IC₅₀ values via dose-response curves (1 nM–100 µM range) using fluorescence or absorbance readouts .
- Data validation : Triplicate runs with statistical analysis (e.g., ANOVA) to account for inter-assay variability .
How can contradictory biological activity data across studies be systematically resolved?
Advanced Research Question
Contradictions often arise from structural analogs or assay conditions. Mitigation strategies include:
- Structural benchmarking : Compare activity against analogs with defined substitutions (e.g., phenyl vs. pyridyl groups) to identify critical pharmacophores .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular assays) to distinguish direct inhibition from off-target effects .
What computational methods are suitable for predicting the compound’s binding interactions with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with co-crystallized ligands from PDB databases .
- QSAR modeling : Train models on analogs with reported IC₅₀ values to predict activity based on electronic (HOMO/LUMO) or steric (logP, polar surface area) descriptors .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational dynamics .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Advanced Research Question
- Core modifications : Introduce substituents at the pyrazole C3 (methyl vs. tert-butyl) or benzamide para-position (methoxy vs. nitro) to modulate steric and electronic effects .
- Bioisosteric replacement : Replace the thiolane-dioxo group with sulfonamide or oxadiazole to evaluate solubility and potency trade-offs .
- Metabolic stability : Assess in vitro liver microsomal stability (human/rat) to guide derivatization (e.g., fluorination to block CYP450 oxidation) .
What strategies address low yields during the final coupling step of the synthesis?
Advanced Research Question
- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or DMAP for acylations to improve efficiency .
- Solvent screening : Test mixed solvents (e.g., DMF/THF) to balance reactant solubility and reaction kinetics .
- In situ monitoring : Employ TLC or inline IR spectroscopy to detect intermediate formation and adjust stoichiometry dynamically .
How can reaction mechanisms be elucidated under varying pH and temperature conditions?
Advanced Research Question
- Kinetic studies : Perform time-course experiments at pH 5–9 and 25–60°C to identify rate-determining steps (e.g., amide bond hydrolysis under acidic conditions) .
- Isotopic labeling : Use ¹⁸O-labeled H₂O or D₂O to track oxygen incorporation in the thiolane-dioxo group during oxidation .
- DFT calculations : Compute energy profiles for proposed mechanisms (e.g., nucleophilic acyl substitution vs. radical pathways) using Gaussian or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
